molecular formula C21H18N4O4S B11009921 N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B11009921
M. Wt: 422.5 g/mol
InChI Key: MSMLDSWYJKEBDV-UHFFFAOYSA-N
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Description

N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a methoxyphenyl group, and an isoquinoline carboxamide moiety

Properties

Molecular Formula

C21H18N4O4S

Molecular Weight

422.5 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1-oxoisoquinoline-4-carboxamide

InChI

InChI=1S/C21H18N4O4S/c1-28-12-18-23-24-21(30-18)22-19(26)17-11-25(13-7-9-14(29-2)10-8-13)20(27)16-6-4-3-5-15(16)17/h3-11H,12H2,1-2H3,(H,22,24,26)

InChI Key

MSMLDSWYJKEBDV-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps, starting from readily available precursors

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions using methoxybenzene and suitable electrophiles.

    Coupling with Isoquinoline Carboxamide: The final step involves the coupling of the thiadiazole derivative with isoquinoline carboxamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for better control of reaction conditions and the development of efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenating agents, nucleophiles, bases.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Structural Characteristics

The compound features a unique structural framework that includes:

  • A thiadiazole ring known for its pharmacological potential.
  • An isoquinoline moiety , which is often associated with various biological activities.
  • The presence of methoxy and phenyl groups enhances its chemical versatility.

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties. Research indicates that compounds containing the thiadiazole moiety exhibit activity against various bacterial strains. For instance, studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget OrganismActivity (MIC μg/mL)
Compound AEscherichia coli16–31.25
Compound BStaphylococcus aureus31.25–62.5
Compound CCandida albicans31.25–62.5

Anticancer Potential

The compound has been investigated for its anticancer properties. Recent studies have highlighted its ability to inhibit the growth of various cancer cell lines. For instance, it has demonstrated significant cytotoxic effects against human cancer cell lines, including breast and colon cancer cells.

Case Study: Anticancer Activity Evaluation

A study evaluated the compound's effectiveness against multiple cancer cell lines using a series of assays to determine cell viability and proliferation rates. The results indicated that the compound exhibited growth inhibition percentages ranging from 60% to 85% against different cancer types.

Table 2: Anticancer Activity Results

Cell Line% Growth Inhibition
MDA-MB-23175%
HCT-11668%
A54960%

Anti-inflammatory Properties

In addition to antimicrobial and anticancer activities, the compound has shown potential anti-inflammatory effects. Molecular docking studies suggest that it may inhibit key inflammatory pathways, making it a candidate for further investigation in inflammatory disease models.

Case Study: In Silico Docking Studies

A computational study utilized molecular docking techniques to assess the binding affinity of the compound with specific inflammatory mediators. The results indicated strong interactions with targets involved in the inflammatory response, suggesting a mechanism for its anti-inflammatory activity.

Mechanism of Action

The mechanism of action of N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is unique due to its specific combination of structural features, including the thiadiazole ring, methoxyphenyl group, and isoquinoline carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Biological Activity

N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by the following IUPAC name:

IUPAC Name: this compound

Structural Representation

ComponentStructure
Thiadiazole RingThiadiazole
Isoquinoline RingIsoquinoline

Antimicrobial Activity

Recent studies have indicated that compounds containing thiadiazole and isoquinoline moieties exhibit significant antimicrobial properties. For instance, a study reported that derivatives of 1,3,4-thiadiazoles showed effective inhibition against various microorganisms including Staphylococcus aureus and Candida albicans using disk diffusion methods .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

MicroorganismActivity (Zone of Inhibition in mm)
Staphylococcus aureus15
Candida albicans12
Escherichia coli10

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. These studies have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines including HeLa and MCF7. The structure-activity relationship (SAR) analysis suggests that the presence of both thiadiazole and isoquinoline rings contributes significantly to its anticancer efficacy .

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Reference
HeLa20
MCF715
A54925

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes or receptors involved in cellular processes. The thiadiazole moiety has been shown to interact with enzyme active sites, potentially leading to the modulation of enzymatic activity.

Proposed Mechanisms

  • Enzyme Inhibition : Binding to active sites of target enzymes.
  • Cell Cycle Arrest : Inducing apoptosis in cancer cells through disruption of cell cycle progression.
  • Reactive Oxygen Species (ROS) Generation : Leading to oxidative stress in microbial cells.

Study 1: Antimicrobial Evaluation

In a comparative study involving various thiadiazole derivatives, this compound was tested against clinical strains of bacteria and fungi. The results indicated a marked susceptibility of Staphylococcus aureus with an inhibition zone exceeding 15 mm.

Study 2: Anticancer Efficacy

A recent investigation evaluated the cytotoxic effects on breast cancer cell lines (MCF7). The compound demonstrated a significant reduction in cell viability at concentrations as low as 15 µM after 48 hours of treatment. This highlights its potential as a therapeutic agent in cancer treatment .

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